N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide
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Overview
Description
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation of an indole derivative with a benzohydrazide. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N’-[(3Z)-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
What sets this compound apart is its unique chemical structure, which imparts specific biological activities and potential therapeutic applications that may not be present in other similar compounds.
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-4-methoxybenzamide |
InChI |
InChI=1S/C19H20N4O3/c1-22(2)12-23-16-7-5-4-6-15(16)17(19(23)25)20-21-18(24)13-8-10-14(26-3)11-9-13/h4-11,25H,12H2,1-3H3 |
InChI Key |
KWTDJYLNIHYRLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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